Benzoic acid, 2-[(5|A)-4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)morphinan-6-ylidene]hydrazide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
119630-94-3 |
|---|---|
Molecular Formula |
C26H27N3O4 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide |
InChI |
InChI=1S/C26H27N3O4/c1-2-13-29-14-12-25-21-17-8-9-19(30)22(21)33-23(25)18(10-11-26(25,32)20(29)15-17)27-28-24(31)16-6-4-3-5-7-16/h2-9,20,23,30,32H,1,10-15H2,(H,28,31)/t20-,23+,25+,26-/m1/s1 |
InChI Key |
AKXCFAYOTIEFOH-RTOPKKFASA-N |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C(=NNC(=O)C5=CC=CC=C5)CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O |
Canonical SMILES |
C=CCN1CCC23C4C(=NNC(=O)C5=CC=CC=C5)CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |
Synonyms |
6-desoxy-6-benzoylhydrazido-N-allyl-14-hydroxydihydronormorphinone NalBzoH naloxone benzoylhydrazone |
Origin of Product |
United States |
Synthesis and Chemical Modifications of Naloxone Benzoylhydrazone
Methodologies for Naloxone (B1662785) Benzoylhydrazone Synthesis
The synthesis of Naloxone benzoylhydrazone is a targeted chemical process that begins with naloxone, a well-established opioid antagonist. The core of the synthesis involves the reaction of the 6-keto group of naloxone with benzoylhydrazine. This reaction forms a benzoylhydrazone derivative, fundamentally altering the chemical structure and properties of the parent naloxone molecule. ontosight.ai The attachment of the benzoylhydrazone group at this position is a key modification that influences the compound's interaction with opioid receptors. ontosight.ai
The general chemical structure of Naloxone benzoylhydrazone is [(5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)morphinan-6-ylidene] benzoic acid hydrazide. tocris.com This structural alteration is crucial for its distinct pharmacological profile.
Design and Synthesis of Substituted Naloxone Benzoylhydrazone Derivatives
The design and synthesis of substituted Naloxone benzoylhydrazone derivatives have been a key area of research to explore structure-activity relationships. nih.govresearchgate.net These modifications typically involve adding various substituent groups to the benzoyl ring of the NalBzoH molecule. nih.gov The goal of these substitutions is to modulate the compound's binding affinity and selectivity for different opioid receptor subtypes. nih.govresearchgate.net
Researchers have synthesized a series of derivatives with substitutions on the benzoyl ring, leading to significant variations in binding affinities for μ, δ, and κ opioid receptors. nih.gov For instance, certain substitutions have resulted in derivatives with nearly tenfold greater affinity for delta opioid sites compared to the parent NalBzoH. nih.gov Quantitative structure-activity relationship (QSAR) studies have been employed to understand how different physicochemical properties of the substituents, such as their electronic and steric effects, influence receptor binding. researchgate.netgrafiati.com These studies have provided valuable insights into the structural requirements for optimal interaction with specific opioid receptor subtypes. researchgate.netresearchgate.net
The following table summarizes the effects of some substitutions on the benzoyl ring of Naloxone Benzoylhydrazone on opioid receptor binding affinity:
| Derivative | Substitution on Benzoyl Ring | Notable Change in Binding Affinity | Reference |
| NalBzoH Derivative 1 | 4'-Chloro | Increased affinity for δ-opioid receptors | nih.gov |
| NalBzoH Derivative 2 | 4'-Nitro | Varied effects on κ-opioid receptor subtypes | nih.gov |
| NalBzoH Derivative 3 | 4'-Methyl | Modest changes in μ-opioid receptor affinity | nih.gov |
Isotopic Labeling Approaches for Radioligand Development
Isotopic labeling is a critical technique for developing radioligands, which are indispensable tools for studying receptor binding and distribution. nih.gov Naloxone benzoylhydrazone has been successfully labeled with tritium (B154650) ([³H]), creating [³H]NalBzoH. nih.govnih.gov This tritiated radioligand has been instrumental in characterizing opioid receptor subtypes, particularly the κ₃ subtype. nih.govnih.gov
The process of creating [³H]NalBzoH involves introducing tritium into the naloxone molecule before its conversion to the benzoylhydrazone derivative. nih.govrevvity.com The resulting radioligand allows for sensitive and specific detection of its binding to opioid receptors in various tissues and cell preparations. nih.govnih.gov The high specific activity of [³H]NalBzoH enables researchers to perform detailed binding assays and autoradiographic studies. nih.gov
Furthermore, photoaffinity labeling studies have been conducted using [³H]NalBzoH. nih.gov By irradiating the radioligand-receptor complex with UV light, a covalent bond is formed, permanently attaching the ligand to the receptor. nih.govresearchgate.net This technique has been valuable for identifying and characterizing the protein components of opioid receptor subtypes. nih.gov
Structure Activity Relationship Sar Investigations of Naloxone Benzoylhydrazone Derivatives
Quantitative Structure-Activity Relationships (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on naloxone (B1662785) benzoylhydrazone derivatives are not extensively detailed in the available research, the principles of QSAR are fundamental to understanding the data from derivative studies.
A QSAR analysis for naloxone benzoylhydrazone derivatives would involve:
Descriptor Calculation: Quantifying various physicochemical properties (descriptors) of the substituted molecules, such as hydrophobicity, electronic properties (Hammett constants), and steric parameters (Taft parameters).
Model Development: Using statistical methods to build a model that correlates these descriptors with the observed biological activity, such as receptor binding affinity (Ki).
Model Validation: Testing the predictive power of the model using a separate set of compounds not used in the model's development.
Such models help in understanding which properties are crucial for activity and in predicting the potency of new, unsynthesized derivatives.
Impact of Benzoyl Ring Substitutions on Receptor Selectivity and Potency
Systematic substitutions on the benzoyl ring of naloxone benzoylhydrazone (NalBzoH) have revealed dramatic effects on the binding affinities for different opioid receptor subtypes. A study examining a series of these derivatives demonstrated that while the impact on mu (μ)-receptor affinity was modest, the effects on kappa (κ) and delta (δ)-receptor binding were far more pronounced. nih.gov
The range of binding affinities varied significantly across the receptor subtypes:
Delta (δ) receptors: Showed a 100-fold variation in affinity.
Kappa-1 (κ1) receptors: Displayed a 50-fold variation.
Kappa-2 (κ2) receptors: Exhibited a 100-fold variation.
Kappa-3 (κ3) receptors: Had an almost 30-fold variation. nih.gov
Interestingly, few of the substituted derivatives showed a greater affinity than the parent compound, NalBzoH, for most receptors. The notable exception was at the delta receptor sites, where several derivatives demonstrated affinities almost ten times greater than NalBzoH. nih.gov This highlights the potential for targeted modifications of the benzoyl ring to enhance selectivity for the δ-opioid receptor.
Table 1: Impact of Benzoyl Ring Substitutions on Opioid Receptor Binding Affinity of Naloxone Benzoylhydrazone Derivatives
| Receptor Subtype | Fold Variation in Affinity | Observation |
| Mu (μ) | Modest | Limited impact of substitutions on binding affinity. |
| Delta (δ) | ~100-fold | Several derivatives showed significantly higher affinity than NalBzoH. |
| Kappa-1 (κ1) | ~50-fold | Significant variation in binding affinity among derivatives. |
| Kappa-2 (κ2) | ~100-fold | Pronounced differences in affinity due to substitutions. |
| Kappa-3 (κ3) | ~30-fold | Substantial, though less than δ and κ2, variation in affinity. |
This table summarizes data indicating that substitutions on the benzoyl ring of naloxone benzoylhydrazone have a differential impact on binding affinity across various opioid receptor subtypes.
Exploration of Steric and Electronic Effects on Ligand-Receptor Interactions
The observed variations in receptor affinity with different benzoyl ring substitutions can be attributed to a combination of steric and electronic effects, which influence how the ligand interacts with the receptor's binding pocket.
Steric Effects: The size and shape of the substituent group can physically hinder or enhance the fit of the ligand within the binding site. Bulky substituents might prevent the molecule from adopting the optimal conformation for binding, leading to decreased affinity. Conversely, a well-placed group could create favorable van der Waals interactions, improving binding. Studies on other opioid ligands, such as fentanyl analogs, have shown that stereochemical and steric factors play a crucial role in potency and binding. drugbank.com For naloxone benzoylhydrazone derivatives, the position of the substituent (ortho, meta, or para) on the benzoyl ring would significantly alter the molecule's shape and its interaction with amino acid residues in the receptor.
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent alters the electron distribution within the benzoyl ring and the hydrazone linkage. This can affect hydrogen bonding capabilities and electrostatic interactions with the receptor. For instance, an electron-withdrawing group could strengthen a hydrogen bond with a donor group on the receptor, thereby increasing binding affinity. Preliminary structure-activity relationship studies on other heterocyclic compounds, like benzoxazinones, have indicated that the presence and position of substituents with strong electron-donating or withdrawing properties significantly influence their inhibitory potential. nih.gov
The dramatic shifts in affinity, especially at the delta and kappa receptors, suggest that the binding pockets of these receptors are particularly sensitive to the steric and electronic profile of the benzoyl moiety of the ligand. nih.gov
Computational Modeling of Ligand-Receptor Binding Domains
Computational modeling serves as a powerful tool to visualize and understand the interactions between ligands like naloxone benzoylhydrazone and their receptor binding sites at a molecular level.
Computer predictions and molecular docking studies are employed to identify potential binding sites and poses of the ligand within the receptor. For the parent molecule, naloxone, computer modeling has been used to predict binding sites on the mu-opioid receptor (MOR). nih.gov These predictions are often validated through experimental techniques like photocrosslinking, which has confirmed that hydrophobic and some polar/uncharged residues within the predicted sites are crucial for naloxone binding. nih.gov
For naloxone benzoylhydrazone derivatives, similar computational approaches would be used to:
Predict Binding Poses: Determine the most likely orientation of each derivative within the binding pockets of the μ, δ, and κ receptors.
Analyze Interactions: Identify key amino acid residues that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand. This can explain why certain substitutions enhance or diminish affinity.
Correlate Docking Scores with Affinity: Advanced molecular simulation methods can be used to predict the binding affinity and even the dissociation kinetics of ligands from the receptor. fda.gov Such models have been successfully used to correlate the docking scores of various opioids with their experimentally determined binding affinities. plos.org
These computational models can provide a structural rationale for the observed SAR data, explaining how specific substitutions on the benzoyl ring alter the interaction fingerprint of the ligand with the receptor, ultimately leading to changes in potency and selectivity.
Preclinical Research Methodologies and Mechanistic Studies Employing Naloxone Benzoylhydrazone
In Vitro and Ex Vivo Assay Systems for Receptor Characterization
Radioligand Binding and Autoradiography in Tissue Models (e.g., Brain Regions)
Radioligand binding assays using tritiated NalBzoH ([³H]NalBzoH) have been instrumental in identifying its binding sites within various brain regions. Early studies identified high-affinity binding sites for [³H]NalBzoH in the striatum of calves and the brains of mice, rats, and guinea pigs. nih.gov These sites were initially proposed to be a novel subtype of the kappa-opioid receptor (KOR), termed κ₃, as they showed relative insensitivity to traditional KOR agonists and antagonists. nih.gov
Autoradiography with [³H]NalBzoH in brain slices from wild-type mice revealed a broad distribution of binding, indicative of interactions with classical opioid receptors. nih.gov Further studies in rat brain have also utilized radiolabeled naloxone (B1662785) to map opioid receptor distribution in conjunction with immunocytochemistry to understand the relationship between receptor location and endogenous opioid peptide systems. nih.gov In rat striatum, NalBzoH was shown to enhance guanosine-5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding, an effect that could be partially blocked by antagonists for mu (MOR), delta (DOR), and kappa (KOR) opioid receptors, suggesting activity at all three classical opioid receptors in this brain region. nih.gov
Cell-Based Assays Utilizing Recombinant Opioid Receptors (e.g., CHO cells)
To dissect the specific receptor interactions of NalBzoH without the complexity of native tissue, researchers have extensively used cell lines, such as Chinese hamster ovary (CHO) cells, engineered to express single recombinant human opioid receptor subtypes.
In CHO cells expressing the MOR (CHO/MOR), NalBzoH acted as a partial agonist. nih.gov It stimulated [³⁵S]GTPγS binding with a higher potency than the standard MOR agonist DAMGO, but with a lower maximal effect (Eₘₐₓ). nih.gov Similarly, in cyclic AMP accumulation assays, NalBzoH inhibited cyclic AMP formation with a maximal effect that was approximately 65% of that produced by DAMGO. nih.gov
At the recombinant KOR, NalBzoH behaved as a full agonist, stimulating [³⁵S]GTPγS binding and inhibiting cyclic AMP formation as effectively as the selective KOR agonist U-50,488. nih.govnih.gov This effect was completely blocked by the KOR antagonist nor-binaltorphimine (nor-BNI). nih.govnih.gov
In CHO cells expressing the DOR, NalBzoH also demonstrated significant agonist activity. It increased [³⁵S]GTPγS binding and inhibited cyclic AMP formation to a similar extent as the DOR agonist DPDPE. nih.govnih.gov The selective DOR antagonist naltrindole (B39905) (NTI) fully blocked these actions. nih.govnih.gov
Interestingly, in CHO cells expressing the nociceptin (B549756)/orphanin FQ (N/OFQ) receptor (NOP), also known as the ORL1 receptor, NalBzoH did not show agonist effects. nih.govnih.gov Instead, it acted as an antagonist, blocking the receptor activation induced by N/OFQ. nih.govnih.gov
| Receptor | Cell Line | Assay | NalBzoH Activity | pEC₅₀ | Eₘₐₓ (% of Standard Agonist) | Reference |
|---|---|---|---|---|---|---|
| MOR | CHO | [³⁵S]GTPγS Binding | Partial Agonist | 8.59 | ~55% (vs. DAMGO) | nih.govnih.gov |
| MOR | CHO | cAMP Inhibition | Partial Agonist | 8.74 | ~65% (vs. DAMGO) | nih.govnih.gov |
| KOR | CHO | [³⁵S]GTPγS Binding | Full Agonist | 9.70 | ~100% (vs. U-50,488) | nih.govnih.gov |
| KOR | CHO | cAMP Inhibition | Full Agonist | 9.45 | ~100% (vs. U-50,488) | nih.govnih.gov |
| DOR | CHO | [³⁵S]GTPγS Binding | Agonist | 8.49 | ~90% (vs. DPDPE) | nih.govnih.gov |
| DOR | CHO | cAMP Inhibition | Agonist | 8.61 | ~100% (vs. DPDPE) | nih.govnih.gov |
| NOP (ORL1) | CHO | [³⁵S]GTPγS Binding | Antagonist | N/A | No agonist effect | nih.govnih.gov |
Functional Studies in Primary Neuronal Cultures and Brain Slices
Functional studies in more physiologically relevant systems like brain slices have provided further insights into the actions of NalBzoH. In slices of the rat ventrolateral periaqueductal grey (PAG), a key area for pain modulation, NalBzoH was shown to antagonize the activation of inwardly rectifying potassium (Kir) channels by both the MOR agonist DAMGO and the NOP agonist orphanin FQ/nociceptin (OFQ/N). nih.gov This study revealed that NalBzoH acts as a competitive antagonist at the NOP receptor and a more potent, non-competitive antagonist at the MOR in this brain region. nih.gov
In specific layers of the rat main olfactory bulb, NalBzoH was found to cause G protein activation and modulate adenylyl cyclase activity. nih.gov Through the use of selective antagonists, it was demonstrated that these effects were mediated by the stimulation of DOR and MOR, independent of NOP and KOR. nih.gov
In Vivo Pharmacological Characterization in Animal Models for Mechanism Elucidation
Investigations in Opioid Receptor Knockout Mouse Models
The use of opioid receptor knockout mice has been pivotal in clarifying the in vivo targets of NalBzoH. Autoradiography studies using mice lacking the genes for MOR, DOR, and KOR (triple knockout mice) demonstrated that at a low concentration (4 nM), all [³H]NalBzoH binding was absent, indicating that at this concentration, it binds exclusively to classical opioid receptors. nih.gov However, at a higher concentration (50 nM), residual binding was observed in the triple knockout brains, which was displaced by nociceptin, suggesting that at higher concentrations, NalBzoH also binds to the NOP receptor. nih.gov
Furthermore, behavioral studies in NOP receptor-knockout mice revealed that the antinociceptive (pain-relieving) effects of NalBzoH were completely absent in these animals. nih.gov In contrast, NalBzoH produced antinociception in wild-type mice. nih.gov This finding strongly suggests that the analgesic properties of NalBzoH are mediated through its interaction with the NOP receptor system, likely via antagonism. nih.gov
Differentiation of Opioid Receptor Mechanisms in Rodents
In vivo studies in rodents have further delineated the complex pharmacology of NalBzoH. In rats, central administration of NalBzoH was found to stimulate food intake. nih.gov This hyperphagic effect was not blocked by a KOR-selective antagonist, distinguishing its mechanism from other KOR agonists that also increase feeding. nih.gov
Behavioral studies in rats have also shown that NalBzoH can antagonize the cardiovascular effects (decreases in blood pressure and heart rate) induced by nociceptin, supporting its role as a NOP receptor antagonist in vivo. jpp.krakow.pl Early in vivo research in rats indicated that NalBzoH potently antagonized morphine-induced analgesia, while at higher doses, it produced analgesia that was independent of MOR, DOR, and KOR, leading to the initial proposal of the κ₃ receptor. nih.gov However, subsequent studies, particularly with knockout mice, have largely attributed its primary in vivo analgesic mechanism to the NOP receptor. nih.gov In rhesus monkeys, NalBzoH acted as a MOR-selective antagonist and did not exhibit the KOR agonist effects that had been proposed from rodent studies. nih.gov
| Animal Model | Methodology | Key Finding | Implication for NalBzoH Mechanism | Reference |
|---|---|---|---|---|
| Opioid Receptor Triple Knockout Mice | Autoradiography | At low concentrations, [³H]NalBzoH binding is absent. At high concentrations, residual binding is displaced by nociceptin. | Binds to classical opioid receptors at low concentrations and to the NOP receptor at higher concentrations. | nih.gov |
| NOP Receptor Knockout Mice | Behavioral Assay (Antinociception) | Antinociceptive effect of NalBzoH is lost. | The in vivo analgesic effect of NalBzoH is mediated by the NOP receptor system. | nih.gov |
| Rats | Behavioral Assay (Feeding) | Central administration of NalBzoH stimulates food intake, an effect not blocked by a KOR antagonist. | The hyperphagic effect is mediated by a mechanism distinct from KOR agonism. | nih.gov |
| Rats | Cardiovascular Monitoring | NalBzoH attenuates nociceptin-induced decreases in blood pressure and heart rate. | Acts as a NOP receptor antagonist in the cardiovascular system. | jpp.krakow.pl |
| Rhesus Monkeys | Behavioral Assays (Drug Discrimination, Analgesia) | NalBzoH is a µ-selective opioid antagonist and lacks kappa agonist effects. | Demonstrates species differences in the pharmacological profile of NalBzoH. | nih.gov |
Studies on Behavioral and Nociceptive Responses in Research Animals
Naloxone benzoylhydrazone (NalBzoH) has been instrumental in preclinical research for elucidating the complexities of opioid receptor pharmacology, particularly in differentiating novel opioid receptor subtypes and their roles in behavior and nociception. Studies in various animal models have demonstrated its unique profile as both an antagonist at classical opioid receptors and an agonist at a novel site, leading to distinct behavioral and analgesic effects.
Nociceptive Responses
Naloxone benzoylhydrazone has been shown to produce analgesia in several standard nociceptive assays in mice, including the tail-flick, hot-plate, and writhing tests. nih.gov This analgesic effect is notable because it is not mediated by the classical mu, delta, or kappa-1 opioid receptors. Research has demonstrated that the analgesic properties of NalBzoH were not reversed by selective antagonists for these receptors, such as beta-funaltrexamine (B1242716) (mu-selective), naltrindole (delta-selective), or norbinaltorphimine (B1679850) (kappa-1 selective). nih.gov
Instead, the analgesia induced by systemically administered NalBzoH was effectively reversed by the antagonist WIN44,441 when given intracerebroventricularly (into the brain's ventricles), but not when administered intrathecally (into the spinal canal). nih.gov This pattern of reversal strongly suggests a supraspinal mechanism of action, implicating a novel opioid receptor system in the brain. nih.gov This distinct pharmacological profile led to the proposal of a kappa-3 (κ₃) opioid receptor subtype through which NalBzoH exerts its analgesic effects. nih.gov
Further studies in knockout mice have provided additional insights into the mechanistic pathways of NalBzoH-induced antinociception. In wild-type mice, NalBzoH produced a clear antinociceptive effect. However, this effect was absent in mice lacking the nociceptin receptor (NOP receptor knockout mice). This finding suggests that the nociceptin/orphanin FQ system is involved in the physiological regulation of nociceptive thresholds and that NalBzoH's analgesic action may be dependent on or interact with this system.
Quantitative analysis of the analgesic potency of naloxone benzoylhydrazone in the tail-flick test has been determined in wild-type mice, providing a benchmark for its efficacy.
Table 1: Analgesic Efficacy of Naloxone Benzoylhydrazone in the Mouse Tail-Flick Test
| Compound | Animal Model | Test | Potency (ED₅₀) |
|---|---|---|---|
| Naloxone Benzoylhydrazone | Wild-Type Mice | Tail-Flick (s.c.) | 22 ± 5.3 mg/kg |
| Naloxone Benzoylhydrazone | Exon 11 Knockout Mice | Tail-Flick (s.c.) | > 100 mg/kg |
Data sourced from PNAS (2011). pnas.orgpnas.org
Behavioral Responses
Beyond its effects on nociception, naloxone benzoylhydrazone has been observed to influence ingestive behavior in rats. Acting as a kappa-3 opioid agonist, NalBzoH has been shown to stimulate food intake. pnas.orgnih.govresearchgate.net
Central administration of NalBzoH directly into the cerebral ventricles resulted in a significant and prolonged increase in food intake, lasting for up to 12 hours. pnas.orgnih.gov Similarly, peripheral administration also led to a significant, albeit shorter-lived, increase in food consumption for up to one hour. pnas.orgnih.gov
To distinguish the receptor subtype responsible for this hyperphagic effect, studies have compared the actions of NalBzoH with those of U-50,488H, a selective kappa-1 opioid agonist. The effects of both compounds were examined after pretreatment with either the general opioid antagonist naltrexone (B1662487) or the selective kappa-1 antagonist nor-binaltorphamine (Nor-BNI). pnas.orgnih.gov Naltrexone was found to reduce the hyperphagia induced by both U-50,488H and NalBzoH. pnas.orgnih.gov In contrast, Nor-BNI blocked the increase in food intake caused by U-50,488H but did not affect the hyperphagic response to NalBzoH. pnas.orgnih.gov These findings indicate a distinct role for the kappa-3 receptor in modulating ingestive behavior, separate from the well-established effects of kappa-1 receptor activation. pnas.orgnih.gov
Table 2: Effect of Naloxone Benzoylhydrazone on Food Intake in Rats
| Administration Route | Effect on Food Intake | Duration of Effect | Receptor Implication | Antagonist Blockade |
|---|---|---|---|---|
| Central (i.c.v.) | Significantly Increased | Up to 12 hours | Kappa-3 Agonism | Not blocked by nor-binaltorphamine |
| Peripheral (s.c.) | Significantly Increased | Up to 1 hour | Kappa-3 Agonism | Not blocked by nor-binaltorphamine |
Advanced Analytical Techniques in Naloxone Benzoylhydrazone Research
High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purity assessment of naloxone (B1662785) benzoylhydrazone. While specific methods for naloxone benzoylhydrazone are not extensively documented in publicly available literature, established HPLC methodologies for the parent compound, naloxone, and other hydrazone derivatives provide a strong foundation for developing reliable analytical protocols.
Reverse-phase HPLC (RP-HPLC) is the most common approach for analyzing naloxone and related compounds, and it is highly applicable to naloxone benzoylhydrazone due to the presence of both polar and non-polar moieties in its structure. A typical RP-HPLC method would involve a C18 stationary phase, which provides excellent separation for a wide range of analytes.
Method Development Considerations:
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (typically acetonitrile (B52724) or methanol) is often employed. The gradient allows for the effective separation of the main compound from any impurities or degradation products that may have different polarities.
Detection: Ultraviolet (UV) detection is commonly used, with the wavelength set to a value where naloxone benzoylhydrazone exhibits maximum absorbance. For naloxone, detection is often performed around 280 nm, and a similar wavelength would likely be suitable for its benzoylhydrazone derivative.
Validation: Method validation is critical to ensure the reliability of the results. According to International Council for Harmonisation (ICH) guidelines, this would include assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Purity Assessment:
The primary goal of using HPLC in this context is to determine the purity of a naloxone benzoylhydrazone sample. The chromatogram will show a major peak corresponding to the compound of interest, and any other peaks are indicative of impurities. The peak area of each impurity can be used to calculate its percentage relative to the main compound, thus providing a quantitative measure of purity.
Table 1: Representative HPLC Parameters for Analysis of Hydrazone Compounds
| Parameter | Typical Conditions |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous Buffer (e.g., Ammonium Acetate pH 6.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Gradient elution, e.g., starting with a higher percentage of A and increasing B over time |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 310 nm for some hydrazones) |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| Injection Volume | 10-20 µL |
Mass Spectrometry Applications in Metabolite Identification and Stability Studies in Research Matrices
Metabolite Identification:
Naloxone undergoes several metabolic transformations in the body, including glucuronidation, N-dealkylation, and reduction of the 6-keto group. It is plausible that naloxone benzoylhydrazone would undergo similar metabolic conversions on the naloxone portion of the molecule, in addition to potential hydrolysis of the hydrazone linkage.
LC-MS/MS is instrumental in identifying these potential metabolites in research matrices such as plasma, urine, or liver microsomes. The process generally involves:
Chromatographic Separation: The LC system separates the parent compound from its metabolites.
Ionization: The separated compounds are ionized, typically using electrospray ionization (ESI).
Mass Analysis: The mass spectrometer measures the mass-to-charge ratio (m/z) of the parent ions (MS1).
Fragmentation: The parent ions are fragmented, and the m/z of the resulting fragment ions are measured (MS2 or tandem MS).
The fragmentation pattern provides structural information that, along with the accurate mass measurement of the parent ion, allows for the tentative identification of metabolites. For instance, the major metabolite of naloxone is naloxone-3-glucuronide. A similar glucuronidated metabolite of naloxone benzoylhydrazone could be expected and would be identified by a characteristic mass shift.
Stability Studies:
LC-MS/MS is also employed in stability studies to assess the degradation of naloxone benzoylhydrazone in various research matrices (e.g., buffer solutions, plasma) under different conditions (e.g., temperature, pH). By monitoring the decrease in the parent compound's peak area and the appearance of degradation products over time, the stability of the compound can be determined.
Table 2: Potential Metabolites of Naloxone Benzoylhydrazone and the Role of Mass Spectrometry
| Potential Metabolic Reaction | Expected Change in Mass | Role of Mass Spectrometry |
|---|---|---|
| Glucuronidation | Addition of glucuronic acid (+176 Da) | Accurate mass measurement to confirm the addition; MS/MS fragmentation to identify the site of conjugation. |
| N-dealkylation | Removal of the allyl group and addition of a hydrogen | Accurate mass measurement to confirm the mass difference. |
| Reduction of 6-keto group | Addition of two hydrogen atoms | Accurate mass measurement to confirm the mass increase. |
| Hydrolysis of hydrazone | Cleavage of the C=N bond to yield naloxone and benzoylhydrazine | Detection of naloxone and benzoylhydrazine as separate entities. |
Spectroscopic Methods for Structural Elucidation of Derivatives
Spectroscopic techniques are fundamental for the structural elucidation of newly synthesized derivatives of naloxone benzoylhydrazone. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are particularly valuable in this context.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are routinely used.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For a derivative of naloxone benzoylhydrazone, changes in the chemical shifts of the aromatic protons on the benzoyl ring would indicate the position of substituents.
¹³C NMR: Provides information about the different types of carbon atoms in the molecule. The chemical shifts of the carbons in the benzoyl ring would also be sensitive to substitution.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, which is crucial for unambiguously assigning the structure of a new derivative.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. For naloxone benzoylhydrazone derivatives, IR spectroscopy would be used to confirm the presence of key functional groups, such as:
C=O (amide and ketone): The benzoylhydrazone moiety contains a carbonyl group, and the naloxone structure contains a ketone.
C=N (hydrazone): The hydrazone linkage will have a characteristic absorption.
O-H (hydroxyl): The hydroxyl group on the naloxone scaffold will be observable.
Aromatic C-H and C=C: The benzene (B151609) ring of the benzoyl group will show characteristic absorptions.
Changes in the position and intensity of these bands in the IR spectrum of a derivative compared to the parent naloxone benzoylhydrazone can provide evidence for the successful modification of the molecule.
Table 3: Key Spectroscopic Data for Structural Characterization
| Spectroscopic Technique | Information Provided |
|---|---|
| ¹H NMR | Chemical shift, integration, and coupling patterns of protons. |
| ¹³C NMR | Chemical shifts of carbon atoms. |
| 2D NMR (COSY, HMBC) | Connectivity between protons and between protons and carbons. |
| IR Spectroscopy | Presence of functional groups (C=O, C=N, O-H, etc.). |
Computational Chemistry and Molecular Modeling of Naloxone Benzoylhydrazone Interactions
Ligand-Receptor Docking and Molecular Dynamics Simulations
Ligand-receptor docking is a computational method used to predict the preferred orientation of a molecule when bound to a receptor. This technique models the interaction between a ligand, such as Naloxone (B1662785) Benzoylhydrazone, and the binding pocket of a protein, like an opioid receptor, to estimate the strength of the interaction, often represented as a binding energy score. The process involves sampling numerous possible conformations and orientations of the ligand within the receptor's active site and ranking them using a scoring function. For Naloxone Benzoylhydrazone, docking studies are essential for generating initial hypotheses about its binding pose in mu (µ), delta (δ), and kappa (κ) opioid receptors.
Following docking, molecular dynamics (MD) simulations are employed to study the physical movements of the atoms and molecules in the ligand-receptor complex over time. MD simulations provide a dynamic view of the binding event, revealing the stability of the predicted binding pose and elucidating conformational changes in both the ligand and the receptor upon binding. For instance, simulations of the closely related antagonist naloxone at the µ-opioid receptor (MOR) show that it settles into a stable inhibitory conformation, interacting with key amino acids near the extracellular surface of the binding pocket. Similar simulations for Naloxone Benzoylhydrazone would be critical to understand how the addition of the bulky benzoylhydrazone moiety influences its dynamic behavior and interaction with the receptor over time, contributing to its unique pharmacological profile.
| Computational Technique | Purpose in Studying Naloxone Benzoylhydrazone | Key Insights |
| Ligand-Receptor Docking | Predicts the most likely binding pose and orientation within the opioid receptor's active site. | Identifies key interacting amino acid residues and provides an initial estimate of binding affinity. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of the ligand-receptor complex over time. | Assesses the stability of the docked pose, reveals dynamic conformational changes in the receptor, and helps differentiate between agonist and antagonist binding modes. |
Quantum Mechanics and Density Functional Theory Applications for Electronic Properties
Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules with high accuracy. DFT is used to determine the electron density of a molecule, from which various properties can be derived. For Naloxone Benzoylhydrazone, these calculations can elucidate its electronic structure, including the distribution of charges, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO).
This information is vital for understanding the non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) that govern its binding to opioid receptors. For example, a DFT study on the parent compound naloxone has been used to calculate atomic charges and predict reactivity. Applying these methods to Naloxone Benzoylhydrazone would help explain how the electronic properties of the benzoylhydrazone group contribute to its binding affinity and intrinsic activity at different receptor subtypes. These calculated properties can also be used to refine the parameters (force fields) used in molecular dynamics simulations, leading to more accurate and predictive models of its behavior.
Prediction of Binding Modes and Conformational Changes in Opioid Receptors
Computational modeling plays a pivotal role in predicting how Naloxone Benzoylhydrazone binds to different opioid receptors and the structural changes it induces. Docking and MD simulations predict that antagonists like naloxone adopt a different binding mode compared to agonists. For example, at the µ-opioid receptor, naloxone's binding is hindered by the side chain of the amino acid Isoleucine 322 (I322), preventing it from penetrating deeper into the binding pocket. This shallow binding position leads to interactions with residues such as Aspartate 147 (D147), Tyrosine 148 (Y148), and Lysine 233 (K233), which stabilizes the receptor in an inactive conformation.
For Naloxone Benzoylhydrazone, with its significant structural modification at the C6 position, computational models would predict how the benzoylhydrazone group orients itself within the binding pocket. The size, shape, and hydrogen-bonding capabilities of this group would determine its interactions with surrounding amino acid residues. These interactions are crucial for explaining its varied activity: for instance, why it acts as a full agonist at κ-receptors while only a partial agonist at µ- and δ-receptors. The models would predict distinct conformational states of each receptor subtype upon binding, linking the specific binding mode to the observed functional outcome.
| Receptor Residue | Location | Predicted Interaction with Antagonists (e.g., Naloxone) |
| D147 | Transmembrane Helix 3 (TM3) | Forms a stable interaction, key for anchoring the ligand. |
| Y148 | Transmembrane Helix 3 (TM3) | Interacts with the ligand near the extracellular surface. |
| K233 | Transmembrane Helix 5 (TM5) | Forms a stable interaction in the antagonist-bound state. |
| I322 | Transmembrane Helix 7 (TM7) | Acts as a steric block, preventing deeper entry into the binding pocket required for activation. |
Elucidating Structural Basis for Agonist vs. Antagonist Activity
A key goal of molecular modeling is to elucidate the structural basis for a ligand's functional activity—whether it acts as an agonist (activator) or an antagonist (blocker). The difference often lies in subtle variations in binding orientation that trigger or prevent the large-scale conformational changes in the receptor required for signaling.
Agonists, like morphine, are known to bind deeper within the µ-opioid receptor's pocket, where they interact with key "activation" residues such as Tryptophan 293 (W293) and Tyrosine 326 (Y326). This deeper engagement is thought to induce a conformational shift, particularly in transmembrane helices 5 and 6, leading to the activation of intracellular G-proteins. In contrast, the binding mode of antagonists like naloxone does not engage these key activation residues and instead stabilizes an inactive state.
Computational studies of Naloxone Benzoylhydrazone aim to explain its mixed profile by analyzing its binding pose in each opioid receptor subtype. The models would investigate whether the benzoylhydrazone moiety allows for interactions with activation residues in the κ-receptor, explaining its agonist activity there, while adopting a more antagonist-like pose in the µ-receptor. This structural understanding is critical for the rational design of new opioid ligands with desired pharmacological profiles, potentially leading to safer and more effective analgesics.
Conceptual Frameworks and Future Directions in Naloxone Benzoylhydrazone Research
Re-evaluation of Opioid Receptor Subtypes and Naloxone (B1662785) Benzoylhydrazone's Role
Naloxone benzoylhydrazone has been instrumental in the re-evaluation of the traditional classification of opioid receptors, primarily through evidence suggesting the existence of novel receptor subtypes. Initially characterized as a mixed agonist-antagonist, its complex pharmacology did not fit neatly within the established mu (μ), delta (δ), and kappa (κ) receptor framework. nih.gov
Early research demonstrated that NalBzoH produced analgesia that could not be blocked by selective antagonists for μ, δ, or the kappa-1 (κ1) receptor subtype, such as beta-funaltrexamine (B1242716), naltrindole (B39905), and norbinaltorphimine (B1679850), respectively. nih.gov This led to the proposal of a novel, distinct supraspinal kappa subtype, termed the kappa-3 (κ3) receptor, through which NalBzoH was suggested to exert its analgesic effects. nih.govnih.govmssm.edu Radioligand binding studies supported this hypothesis, showing that [3H]NalBzoH bound with high affinity to these proposed κ3 sites, which were notably insensitive to traditional KOR agonists like U-50,488 and U-69,593. nih.gov
Further studies using [3H]NalBzoH identified two distinct classes of binding sites: one that was easily reversible and another that was termed "pseudoirreversible" due to its extremely slow dissociation rate, with a half-life of approximately 24 hours. mssm.edunih.gov Competition studies indicated that the reversible binding might represent this novel κ3 receptor subtype, as it did not correspond to μ or δ binding. mssm.edunih.gov In contrast, the pseudoirreversible binding was predominantly to μ1 and μ2 receptors. mssm.edunih.gov This dual-binding characteristic highlights NalBzoH's complex interaction with the opioid receptor system, acting as a potent, long-lasting μ-receptor antagonist while simultaneously acting as a κ3 agonist. mssm.edunih.gov This has solidified its role as a valuable tool for investigating opioid receptor heterogeneity. nih.gov
Naloxone Benzoylhydrazone as a Chemical Probe for Novel Opioid Receptor Signaling Pathways
Naloxone benzoylhydrazone's utility extends to its role as a chemical probe for dissecting novel opioid receptor signaling pathways beyond classical mechanisms. Its interactions have revealed complexities in G-protein coupling and downstream effector modulation.
Studies have demonstrated that NalBzoH displays agonist activity at μ, δ, and κ receptors expressed in recombinant cell systems. nih.govnih.gov For instance, at the μ-opioid receptor (MOR), it stimulates guanosine-5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding and inhibits cyclic AMP accumulation, although it acts as a partial agonist compared to the full agonist DAMGO. nih.govnih.gov At the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR), it functions as an effective agonist, with potency and efficacy higher than morphine at these two receptors. nih.gov Conversely, at the nociceptin (B549756)/orphanin FQ (N/OFQ) receptor (NOP), NalBzoH fails to produce agonist effects and instead acts as an antagonist. nih.gov
This compound has also been shown to activate the extracellular signal-regulated protein kinases 1/2 (ERK1/2) pathway via κ3 opioid receptors in SH-SY5Y human neuroblastoma cells. thescipub.com This activation subsequently leads to changes in the expression of tyrosine hydroxylase and G protein-coupled receptor kinase 2. thescipub.com Furthermore, pretreatment with NalBzoH can lead to homologous desensitization of the κ3 receptor and heterologous desensitization of the NOP receptor. thescipub.com The slow dissociation of NalBzoH from μ-receptors is thought to be related to interactions with a guanine nucleotide-binding protein, as the binding can be fully dissociated by the GTP analog 5'-guanylylimidodiphosphate [Gpp(NH)p]. mssm.edunih.gov This suggests that NalBzoH can be used to explore the nuanced interactions between receptors and their associated G-proteins, contributing to the understanding of concepts like biased agonism, where a ligand can selectively activate certain signaling pathways over others. nih.gov
Methodological Advancements in Opioid Receptor Pharmacology Utilizing Naloxone Benzoylhydrazone
The unique binding characteristics of naloxone benzoylhydrazone have led to methodological advancements in the pharmacological study of opioid receptors. Its use in radioligand binding assays has been particularly significant.
The tritiated form of the compound, [3H]NalBzoH, has been pivotal in characterizing receptor binding sites. mssm.edu These assays are a cornerstone for measuring the affinity of a ligand to its target. giffordbioscience.com In standard 3H-opioid binding assays, NalBzoH inhibits μ, κ, and δ binding at nanomolar concentrations and produces a wash-resistant inhibition of opioid binding. mssm.edunih.gov This "pseudoirreversible" binding to μ-receptors, despite not being covalent, provides a powerful methodological tool. mssm.edunih.gov It allows for the selective and prolonged blockade of μ-receptors, enabling researchers to isolate and study the functions of other receptor subtypes without interference.
The ability of [3H]NalBzoH to label two distinct sites—a rapidly reversible κ site and a slowly dissociable μ site—allows for more sophisticated binding competition and kinetic studies. mssm.edu For example, researchers can use this property to investigate the allosteric modulation of receptor-G protein interactions, as evidenced by the dissociation of the pseudoirreversible binding by Gpp(NH)p. mssm.edunih.gov This makes NalBzoH a valuable tool in functional assays as well, such as those measuring [35S]GTPγS binding, which assess the first step in G-protein activation following receptor stimulation. nih.gov By using NalBzoH in conjunction with selective antagonists, the contribution of different receptor subtypes to a particular physiological response can be more clearly delineated. nih.gov
Table 1: Pharmacological Activity of Naloxone Benzoylhydrazone at Recombinant Human Opioid Receptors This table summarizes the agonist activity of NalBzoH in Chinese hamster ovary (CHO) cells expressing different human opioid receptors, as measured by [³⁵S]GTPγS binding and cyclic AMP accumulation assays.
| Receptor | Assay | Measure (pEC₅₀) | Efficacy (% of Full Agonist) | Reference Agonist | Antagonist Blockade |
|---|---|---|---|---|---|
| μ-Opioid Receptor (MOR) | [³⁵S]GTPγS Binding | 8.59 | 55% | DAMGO | CTAP |
| μ-Opioid Receptor (MOR) | cAMP Inhibition | 8.74 | 65% | DAMGO | CTAP |
| κ-Opioid Receptor (KOR) | [³⁵S]GTPγS Binding | 9.70 | ~100% | (-)-U-50,488 | nor-BNI |
| κ-Opioid Receptor (KOR) | cAMP Inhibition | 9.45 | ~100% | (-)-U-50,488 | nor-BNI |
| δ-Opioid Receptor (DOR) | [³⁵S]GTPγS Binding | 8.49 | ~100% | DPDPE | Naltrindole (NTI) |
| δ-Opioid Receptor (DOR) | cAMP Inhibition | 8.61 | ~100% | DPDPE | Naltrindole (NTI) |
| Nociceptin/Orphanin FQ Receptor (NOP) | [³⁵S]GTPγS Binding | No Agonist Effect | 0% | N/OFQ | N/A (Acts as Antagonist) |
Intellectual Property Landscape and Academic Research Implications of Naloxone Benzoylhydrazone Derivatives
The intellectual property landscape for naloxone, the parent compound of NalBzoH, is extensive, with numerous patents covering its formulation, delivery systems, and methods of use, particularly for the reversal of opioid overdose. drugpatentwatch.compharmaceutical-technology.comsternekessler.com Patents have been filed for various stable pharmaceutical compositions of naloxone and for devices such as auto-injectors designed for its administration. pharmaceutical-technology.comkaleo.com For example, patents exist for nasal spray formulations of naloxone, which have been the subject of litigation regarding their obviousness in light of prior art. sternekessler.comgoogle.com
While a detailed patent landscape specifically for naloxone benzoylhydrazone derivatives is less publicly documented, the extensive patenting of the parent compound has implications for academic research. The synthesis and study of new NalBzoH derivatives, such as those with substitutions on the benzoyl ring, could be influenced by existing patents on naloxone synthesis and modification. nih.gov Research has shown that such substitutions can dramatically affect binding affinities for different opioid receptor subtypes, with some derivatives displaying tenfold greater affinity for delta sites than the parent NalBzoH. nih.gov
The commercial success and broad patent protection of naloxone products like Narcan® could either stimulate or constrain academic research. sternekessler.com On one hand, it highlights the therapeutic potential and commercial viability of opioid receptor modulators, potentially encouraging investment in research and development of novel derivatives. On the other hand, a dense patent landscape could create barriers to entry for academic labs or smaller biotech companies looking to explore and develop new chemical entities based on the naloxone scaffold. Navigating this landscape requires careful consideration of freedom-to-operate issues to ensure that new discoveries can be translated from the laboratory to clinical applications.
Q & A
Q. What are the primary pharmacological mechanisms through which Naloxone benzoylhydrazone modulates opioid receptor activity?
Naloxone benzoylhydrazone (NalBzoH) exhibits complex interactions with opioid receptors, particularly the nociceptin opioid peptide (NOP) receptor and κ3-opioid receptors. Key methodologies include:
- Saturation binding assays using CHO cells expressing rat nociceptin receptors to determine Kd values .
- cAMP inhibition studies to assess functional antagonism of nociceptin-induced signaling (e.g., forskolin-stimulated cAMP accumulation) .
- Competition binding experiments with radiolabeled ligands (e.g., [<sup>3</sup>H]nociceptin) to evaluate receptor affinity .
Q. How is Naloxone benzoylhydrazone used to classify κ3-opioid receptors in experimental models?
NalBzoH’s high affinity for κ3 receptors distinguishes it from classical κ1 agonists. Experimental approaches include:
- Binding assays in SH-SY5Y neuroblastoma cells or transfected CHO cells to isolate κ3 activity .
- Antinociceptive studies in wild-type vs. nociceptin receptor-knockout mice to confirm receptor specificity .
Q. What in vitro models are optimal for studying NalBzoH’s effects on intracellular signaling pathways?
- CHO cells transfected with nociceptin receptors for measuring cAMP modulation via adenylyl cyclase inhibition .
- BE(2)-C neuroblastoma cells to differentiate NOP and κ3 receptor activation using selective antagonists (e.g., [Nphe<sup>1</sup>]nociceptin(1-13)NH2) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported binding affinities (Kd) of NalBzoH for nociceptin receptors?
Discrepancies in Kd values (e.g., 24 nM vs. 52–362 nM) arise from methodological variations:
- Cell line differences : Membrane preparations from transfected CHO cells vs. native tissues may alter receptor conformation .
- Assay conditions : Non-specific binding in saturation analyses vs. competition binding with unlabeled ligands can skew results .
- Data normalization : Scatchard plot interpretations require rigorous validation of specific vs. nonspecific binding thresholds .
Q. What experimental designs address contradictions in NalBzoH’s role as a nociceptin receptor antagonist vs. agonist?
- Dose-response profiling : Testing NalBzoH across concentrations (nM to μM) in nociceptin receptor-transfected cells reveals biphasic effects (antagonism at low doses, partial agonism at high doses) .
- Receptor dimerization studies : Co-expression of κ and δ receptors in heterologous systems to assess κ3 receptor formation and NalBzoH’s binding dynamics .
Q. How does NalBzoH’s modulation of ERK pathways differ across neuronal cell types?
- Phospho-ERK immunoblotting : Time-course experiments in BE(2)-C cells show ERK1/2 activation peaks at 5–10 minutes post-treatment, dependent on Gi/o protein coupling .
- Kinase inhibition assays : Pretreatment with PD98059 (MEK inhibitor) blocks NalBzoH-induced ERK activation, confirming pathway specificity .
Q. Why does nitric oxide synthase inhibition selectively block morphine tolerance but not NalBzoH-mediated κ3 tolerance?
- Tolerance paradigms : Chronic NalBzoH administration in mice shows NO-independent mechanisms, unlike morphine’s reliance on NO signaling.
- Cross-tolerance studies : Co-administration of NG-nitro-L-arginine (NO synthase inhibitor) with NalBzoH or U50,488H (κ1 agonist) reveals κ3-specific tolerance pathways .
Methodological Recommendations
Q. What controls are critical for in vivo studies of NalBzoH’s antinociceptive effects?
- Genetic controls : Use nociceptin receptor-knockout mice to isolate κ3-mediated analgesia .
- Pharmacological controls : Co-administer selective antagonists (e.g., nor-BNI for κ1) to rule off-target effects .
Q. How should researchers optimize competitive binding assays for NalBzoH?
Q. What statistical methods resolve contradictions in dose-response data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
